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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the optimal use of avibactam, particularly in patient populations

with renal impairment. Avibactam, a non-β-lactam β-lactamase inhibitor, is primarily eliminated

through the kidneys.[1][2] Consequently, impaired renal function can significantly alter its

pharmacokinetic profile, necessitating dosage adjustments to ensure efficacy and safety.[1][2]

Frequently Asked Questions (FAQs)
Q1: Why is dosage adjustment of avibactam necessary for patients with renal impairment?

A1: Avibactam is predominantly excreted unchanged in the urine.[1] In patients with renal

impairment, the clearance of avibactam is reduced, leading to increased drug exposure and a

longer half-life.[1] Without appropriate dose adjustments, this can increase the risk of adverse

effects.[3] Dosage adjustments are crucial to maintain plasma concentrations that are both safe

and effective.

Q2: What is the standard dosing regimen for ceftazidime-avibactam in adults with normal renal

function?

A2: For adult patients with normal renal function, defined as a creatinine clearance (CrCl)

greater than 50 mL/min, the standard dose for ceftazidime-avibactam is 2.5 grams (2 grams of

ceftazidime and 0.5 grams of avibactam).[4][5] This is typically administered as a 2-hour

intravenous infusion every 8 hours.[4][5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1249370?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/27402250/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-0748-5548
https://pubmed.ncbi.nlm.nih.gov/27402250/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-0748-5548
https://pubmed.ncbi.nlm.nih.gov/27402250/
https://pubmed.ncbi.nlm.nih.gov/27402250/
https://www.droracle.ai/articles/164774/what-is-the-recommended-dose-of-ceftazidime-ceftazidime-avibactam-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179271/
https://www.droracle.ai/articles/580583/what-is-the-recommended-dosage-of-ceftazidime-ceftazidime-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179271/
https://www.droracle.ai/articles/580583/what-is-the-recommended-dosage-of-ceftazidime-ceftazidime-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: How is renal function typically estimated for the purpose of avibactam dosage adjustment?

A3: Renal function is most commonly estimated by calculating the creatinine clearance (CrCl)

using the Cockcroft-Gault formula.[4] For pediatric patients, the bedside Schwartz equation

may be used to estimate the glomerular filtration rate (eGFR).[6] It is important to monitor renal

function at least daily in patients with changing renal function and adjust the dosage

accordingly.[7]

Q4: What is the recommended dosage of ceftazidime-avibactam for patients undergoing

hemodialysis?

A4: For patients with end-stage renal disease on intermittent hemodialysis, the recommended

dose of ceftazidime-avibactam is 0.94 grams (0.75 grams of ceftazidime and 0.19 grams of

avibactam) administered every 48 hours.[8][9] Crucially, the dose should be administered after

hemodialysis on dialysis days, as a significant portion of both ceftazidime and avibactam is

removed during the procedure.[1][6][9][10]

Q5: Are there specific dosing recommendations for patients on Continuous Renal Replacement

Therapy (CRRT)?

A5: Yes. For critically ill patients undergoing Continuous Renal Replacement Therapy (CRRT),

a dosage of 2.5 grams of ceftazidime-avibactam (2 grams of ceftazidime and 0.5 grams of

avibactam) administered every 8 hours as a 2-hour infusion is often recommended.[11]

However, given the complexities of CRRT and individual patient variability, monitoring of drug

levels is advisable if available.[12][13]

Troubleshooting Guide
Issue 1: Subtherapeutic drug exposure despite following renal dosing guidelines.

Possible Cause: Rapidly improving renal function. In some critically ill patients, renal function

can change quickly. A dose adjusted for severe impairment may become insufficient if renal

function improves.

Troubleshooting Steps:

Monitor serum creatinine and calculate CrCl at least daily.[7]
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Adjust the ceftazidime-avibactam dosage promptly based on the most recent CrCl

estimation. Population pharmacokinetic modeling has supported a 50% increase in the

total daily dose for patients with moderate to severe renal impairment compared to original

adjustments to mitigate this risk.[4][14]

Issue 2: Emergence of resistance during therapy in a patient on renal replacement therapy.

Possible Cause: Suboptimal drug exposure. Patients on renal replacement therapy (RRT)

have been identified as being at risk for clinical failure and the development of ceftazidime-

avibactam resistance.

Troubleshooting Steps:

Ensure the timing of administration is correct, especially for intermittent hemodialysis

(post-dialysis).[9]

For patients on CRRT, consider the standard 2.5g every 8 hours regimen, as some studies

suggest this is necessary to achieve appropriate pharmacokinetic/pharmacodynamic

targets.[11][15]

If available, therapeutic drug monitoring can help ensure target attainment.

Issue 3: Neurotoxicity (e.g., seizures, encephalopathy) in a patient with severe renal

impairment.

Possible Cause: Drug accumulation due to incorrect dosage. Ceftazidime, the partner drug

to avibactam, is associated with neurotoxicity at high concentrations, which can occur with

inappropriate dosing in renal impairment.[3]

Troubleshooting Steps:

Immediately re-evaluate the patient's renal function and the administered dose.

Confirm that the dose has been adjusted according to the latest guidelines for the patient's

CrCl.

Discontinue the drug if necessary and consult with a specialist.
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Data Presentation: Recommended Dosages
The following tables summarize the recommended intravenous dosages of ceftazidime-

avibactam for adult and pediatric patients based on renal function.

Table 1: Recommended Ceftazidime-Avibactam Dosage for Adult Patients

Estimated
Creatinine
Clearance (CrCl)
(mL/min)

Ceftazidime-
Avibactam Dose

Frequency Infusion Time

> 50 2.5 g (2g / 0.5g) Every 8 hours 2 hours

31 to 50 1.25 g (1g / 0.25g) Every 8 hours 2 hours

16 to 30 0.94 g (0.75g / 0.19g) Every 12 hours 2 hours

6 to 15 0.94 g (0.75g / 0.19g) Every 24 hours 2 hours

≤ 5 (End-Stage Renal

Disease on

Hemodialysis)

0.94 g (0.75g / 0.19g) Every 48 hours 2 hours

Data sourced from multiple clinical guidelines and studies.[3][7][8][10] Note: On hemodialysis

days, the dose should be administered after the session.[10]

Table 2: Recommended Ceftazidime-Avibactam Dosage for Pediatric Patients (2 years and

older)
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Estimated
Glomerular
Filtration Rate
(eGFR)
(mL/min/1.73 m²)

Ceftazidime-
Avibactam Dose

Frequency Maximum Dose

31 to 50

31.25 mg/kg (25

mg/kg ceftazidime /

6.25 mg/kg

avibactam)

Every 8 hours 1.25 g

16 to 30

23.75 mg/kg (19

mg/kg ceftazidime /

4.75 mg/kg

avibactam)

Every 12 hours 0.94 g

6 to 15

23.75 mg/kg (19

mg/kg ceftazidime /

4.75 mg/kg

avibactam)

Every 24 hours 0.94 g

≤ 5

23.75 mg/kg (19

mg/kg ceftazidime /

4.75 mg/kg

avibactam)

Every 48 hours 0.94 g

Pediatric dosing is often derived from population pharmacokinetic modeling, assuming renal

dysfunction has similar proportional effects as in adults.[7][16]

Experimental Protocols
Protocol: Phase 1 Pharmacokinetic Study of Avibactam in Subjects with Renal Impairment

This section outlines a general methodology for a clinical study designed to evaluate the effect

of renal impairment on the pharmacokinetics of avibactam, based on descriptions of such

studies.[1][17]

1. Study Design:
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An open-label, single-dose, parallel-group study.

Groups are stratified based on renal function:

Healthy subjects with normal renal function (CrCl > 80 mL/min).

Subjects with mild renal impairment (CrCl 51-80 mL/min).

Subjects with moderate renal impairment (CrCl 31-50 mL/min).

Subjects with severe renal impairment (CrCl 16-30 mL/min).

Subjects with end-stage renal disease (ESRD) requiring hemodialysis.

2. Subject Enrollment:

Recruit subjects for each group based on their estimated CrCl calculated using the

Cockcroft-Gault formula.

Obtain informed consent from all participants.

Conduct a comprehensive screening process including medical history, physical

examination, and laboratory tests.

3. Drug Administration:

Administer a single intravenous (IV) infusion of avibactam (e.g., 100 mg) over a fixed

duration (e.g., 30 minutes).[1]

For the ESRD group, administer the dose both before and after a hemodialysis session, with

a washout period in between.[1]

4. Sample Collection:

Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at

multiple points post-infusion for up to 48-72 hours).
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Collect urine samples over specific intervals to determine the amount of avibactam excreted

renally.

For the ESRD group, collect dialysate fluid to quantify drug removal during hemodialysis.

5. Bioanalytical Method:

Develop and validate a sensitive and specific assay, such as liquid chromatography-mass

spectrometry (LC-MS), to quantify avibactam concentrations in plasma, urine, and dialysate.

[15]

6. Pharmacokinetic Analysis:

Use non-compartmental methods to determine key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax).

Area under the plasma concentration-time curve (AUC).

Total plasma clearance (CL).

Renal clearance (CLR).

Terminal half-life (t½).

Volume of distribution (Vd).

Evaluate the relationship between avibactam clearance (CL and CLR) and creatinine

clearance (CrCl) using linear correlation analysis.[1]

7. Safety and Tolerability:

Monitor subjects for any adverse events throughout the study.

Collect data on vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizations
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The following diagram illustrates the clinical workflow for determining the appropriate

ceftazidime-avibactam dosage for a patient with potential renal impairment.

Patient Requiring
Ceftazidime-Avibactam

Assess Patient's
Renal Function

Calculate Creatinine Clearance
(e.g., Cockcroft-Gault)

CrCl > 50 mL/min?

Administer Standard Dose
(2.5g q8h)

Yes

Adjust Dose Based on
CrCl Level

No

Monitor Renal Function
and Clinical Response Daily

Patient on
Hemodialysis?

Administer 0.94g q48h
Post-Dialysis

Yes

No

Re-assess

Continue Therapy
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Optimizing Avibactam
Dosage in Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249370#optimizing-avibactam-dosage-for-patients-
with-renal-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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